molecular formula C39H61NO10 B1260845 Spinosyn P

Spinosyn P

Cat. No.: B1260845
M. Wt: 703.9 g/mol
InChI Key: GWXUECNDJTYZFN-PNXRJMMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinosyn P is a macrolide.

Scientific Research Applications

Mode of Action

Spinosyns, including Spinosyn P, exhibit their insecticidal effects primarily through excitation of the central nervous system in insects. Spinosyn A, a closely related compound, causes involuntary muscle contractions and tremors due to the widespread excitation of neurons. Prolonged exposure results in paralysis associated with neuromuscular fatigue, without a direct depressant effect on neuromuscular transmission (Salgado, 1998).

Insecticidal Activity

Spinosyns are effective against a wide range of insect pests, particularly lepidopterans and dipterans. They are as effective as many pyrethroid insecticides and are characterized by a favorable environmental and toxicological profile. Their unique mode of action involves altering both nicotinic and gamma-aminobutyric acid receptor functions in a novel manner (Sparks, Crouse, & Durst, 2001).

Environmental and Ecotoxicological Impact

Spinosad, a mixture of spinosyns, has been widely adopted for integrated and organic farming. Despite its extensive use, its risk assessment towards beneficial arthropods like natural enemies and pollinators has raised concerns. Studies suggest acute lethal effects and multiple sublethal effects on almost all studied arthropod groups, indicating potential risks when using spinosad in integrated pest management and organic farming (Biondi et al., 2012).

Genetic and Chemical Modifications

Efforts to enhance the properties of spinosyns include genetic engineering and chemical modifications. For example, the polyketide synthase (PKS) loading modules have been genetically altered to produce novel spinosyn analogues with potent and unique insecticidal activities. These novel molecules demonstrate the effectiveness of combining genetic and chemical approaches for developing improved insect control agents (Sheehan et al., 2006).

Properties

Molecular Formula

C39H61NO10

Molecular Weight

703.9 g/mol

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C39H61NO10/c1-8-24-10-9-11-32(50-34-15-14-31(40(5)6)21(3)46-34)20(2)35(42)30-18-28-26(29(30)19-33(41)48-24)13-12-23-16-25(17-27(23)28)49-39-38(45-7)37(44)36(43)22(4)47-39/h12-13,18,20-29,31-32,34,36-39,43-44H,8-11,14-17,19H2,1-7H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29+,31+,32+,34+,36+,37-,38-,39+/m1/s1

InChI Key

GWXUECNDJTYZFN-PNXRJMMDSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)O)OC)C)OC6CCC(C(O6)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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